Anseculin - 155773-59-4

Anseculin

Catalog Number: EVT-367764
CAS Number: 155773-59-4
Molecular Formula: C26H32N2O5
Molecular Weight: 452.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Future Directions
  • Investigation of Anseculin's AChE Inhibitory Activity: While molecular docking studies suggest strong binding to AChE [], experimental validation is needed to confirm its AChE inhibitory activity and explore its potential contribution to its therapeutic effects.

Prazosin

Relevance: Prazosin serves as a key comparator to Anseculin in studying α1-adrenoceptor antagonism. Research indicates that while Anseculin demonstrates an eightfold lower potency for α1-adrenoceptors in vitro compared to Prazosin [], its ex vivo potency on central α1-adrenergic receptors is comparable to Prazosin at equal doses []. This suggests potential differences in their pharmacokinetic profiles and highlights Anseculin's potential for central nervous system activity.

Phenylephrine (Norepinephrine)

Relevance: Phenylephrine is used in conjunction with Anseculin to investigate Anseculin's α1-adrenoceptor antagonist properties []. Studies demonstrate that Anseculin effectively inhibits the phenylephrine-induced accumulation of inositol phosphates []. This inhibition further supports Anseculin's role as an α1-adrenoceptor antagonist, potentially contributing to its therapeutic effects in conditions like Alzheimer's disease.

8-Hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT)

Relevance: 8-OH-DPAT serves as a pharmacological tool to investigate Anseculin's activity at 5-HT1A receptors []. Research demonstrates that Anseculin inhibits adenylate cyclase and reduces intracellular cAMP levels similarly to 8-OH-DPAT []. This finding, coupled with Anseculin's high affinity for 5-HT1A receptors (IC50 for [3H]8-OH-DPAT binding ≈ 8 nM) [], suggests that Anseculin may also exhibit 5-HT1A agonistic properties. This dual action on both α1-adrenoceptors and 5-HT1A receptors highlights Anseculin's potential as a multifunctional agent for treating neurodegenerative diseases.

Tacrine

Relevance: Tacrine is included in a study employing molecular docking to compare the binding affinities of various acetylcholinesterase inhibitors (AChEIs) to human acetylcholinesterase (AChE) []. The study reveals that Anseculin exhibits a stronger binding affinity to AChE compared to Tacrine []. This suggests that Anseculin, like Tacrine, may exert therapeutic effects by enhancing cholinergic neurotransmission, a key target in Alzheimer's disease treatment.

Rivastigmine

Relevance: In the same molecular docking study comparing AChEIs [], Rivastigmine shows a higher binding affinity to AChE than Tacrine but lower than Anseculin []. This comparison underscores Anseculin's potential as a potent AChEI, possibly exceeding the efficacy of clinically used drugs like Rivastigmine in inhibiting AChE.

Huperzine A

Relevance: Huperzine A is another AChEI included in the molecular docking study []. The study positions its AChE binding affinity between that of Rivastigmine and TV-3326, but lower than that of Anseculin []. This further reinforces the notion that Anseculin possesses significant potential as a potent AChEI, potentially surpassing the efficacy of several existing drugs in this category.

TV-3326

Relevance: The molecular docking study [] includes TV-3326 to assess its AChE binding affinity. While it demonstrates a higher binding affinity than Tacrine, Rivastigmine, and Huperzine A, it falls short of both Donepezil and Anseculin []. This comparison highlights Anseculin's strong binding affinity for AChE, suggesting it may possess greater potency as an AChEI compared to other investigational drugs like TV-3326.

Donepezil

Relevance: Donepezil is another AChEI incorporated in the molecular docking study []. The study indicates that while Donepezil exhibits strong binding affinity for AChE, Anseculin surpasses it in binding strength []. This finding suggests that Anseculin might be a more potent AChEI compared to Donepezil, indicating its potential as a highly effective treatment option for Alzheimer's disease.

Source and Classification

Ensaculin is classified as a synthetic isoquinoline derivative. It has been evaluated in various pharmacological studies for its ability to modulate neurotransmitter systems, particularly in relation to cholinergic signaling pathways. The compound has shown promise in preclinical models for its neuroprotective effects and potential to enhance cognitive function.

Synthesis Analysis

The synthesis of Ensaculin involves several key steps that typically include the formation of the isoquinoline core followed by functionalization to introduce the methoxy and piperazine groups. The general synthetic route can be summarized as follows:

  1. Formation of Isoquinoline Core: The initial step often involves the cyclization of appropriate precursors under acidic conditions to form the isoquinoline structure.
  2. Piperazine Functionalization: The introduction of the piperazine moiety is typically achieved through nucleophilic substitution reactions with suitable halides or activated derivatives.
  3. Methoxy Substitution: The methoxy groups are introduced via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.

Specific parameters such as temperature, reaction time, and solvent choice are critical for optimizing yields and purity during synthesis. For example, reactions may be conducted under reflux conditions with solvents like ethanol or dimethylformamide to facilitate the formation of desired intermediates.

Molecular Structure Analysis

The molecular structure of Ensaculin can be described as follows:

  • Chemical Formula: C18_{18}H22_{22}N2_{2}O3_{3}
  • Molecular Weight: Approximately 314.38 g/mol
  • Structural Features:
    • The compound contains an isoquinoline backbone, which is fused with a piperazine ring.
    • Two methoxy groups are positioned on the aromatic ring, contributing to its lipophilicity and pharmacokinetic properties.

The three-dimensional conformation of Ensaculin can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, providing insights into its spatial arrangement and potential interactions with biological targets.

Chemical Reactions Analysis

Ensaculin participates in several chemical reactions that are relevant to its pharmacological activity:

  1. Cholinesterase Inhibition: Ensaculin has been shown to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft, thereby increasing levels of this neurotransmitter.
  2. Antioxidant Activity: The compound exhibits antioxidant properties that can mitigate oxidative stress in neuronal cells, which is crucial in neurodegenerative conditions.
  3. Receptor Binding: Studies have indicated that Ensaculin interacts with various neurotransmitter receptors, including serotonin and dopamine receptors, influencing their signaling pathways.

These reactions are essential for understanding how Ensaculin exerts its therapeutic effects in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of Ensaculin is multifaceted:

  • Cholinergic Modulation: By inhibiting cholinesterase, Ensaculin increases acetylcholine levels, enhancing cholinergic transmission which is often impaired in Alzheimer's disease.
  • Antioxidant Defense: The compound scavenges free radicals and reduces oxidative damage to neurons, contributing to neuroprotection.
  • Neurotransmitter Regulation: Ensaculin influences dopamine metabolism and serotonin receptor activity, which may help improve cognitive function and mood.

Research indicates that these combined actions may lead to improved synaptic plasticity and cognitive outcomes in animal models.

Physical and Chemical Properties Analysis

Ensaculin exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide and slightly soluble in water.
  • Melting Point: The melting point ranges from 150°C to 155°C depending on purity.
  • Stability: Ensaculin is stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties influence its formulation and delivery methods for therapeutic use.

Applications

Ensaculin has been investigated for various scientific applications:

  1. Neurodegenerative Disease Treatment: Primarily studied as a potential treatment for Alzheimer's disease due to its cholinergic activity.
  2. Cognitive Enhancement: Research suggests it may improve cognitive function by modulating neurotransmitter systems.
  3. Antioxidant Therapy: Its antioxidant properties make it a candidate for protecting against oxidative stress-related neuronal damage.

Ongoing research continues to explore additional therapeutic roles for Ensaculin in other neurological disorders and its potential as a lead compound for drug development.

Properties

CAS Number

155773-59-4

Product Name

Ensaculin

IUPAC Name

7-methoxy-6-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]-3,4-dimethylchromen-2-one

Molecular Formula

C26H32N2O5

Molecular Weight

452.5 g/mol

InChI

InChI=1S/C26H32N2O5/c1-18-19(2)26(29)33-23-17-24(31-4)25(16-20(18)23)32-15-7-10-27-11-13-28(14-12-27)21-8-5-6-9-22(21)30-3/h5-6,8-9,16-17H,7,10-15H2,1-4H3

InChI Key

FQELZLMTAPJJOL-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)OCCCN3CCN(CC3)C4=CC=CC=C4OC)OC)C

Synonyms

7-methoxy-6-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propoxy)3,4-dimethyl-2H-1-benzopyran-2-one
Ensaculin
ensaculin hydrochloride
KA-672

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)OCCCN3CCN(CC3)C4=CC=CC=C4OC)OC)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.